7-{6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Description
7-{6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C27H32N4O4S and its molecular weight is 508.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
The synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones has been explored, revealing significant anticancer activity in specific derivatives against HT29 and HCT116 cell lines, demonstrating the potential of such compounds in cancer research (Nowak et al., 2015). The process for creating these compounds often involves palladium-catalyzed Buchwald–Hartwig coupling reactions, showcasing the intricate chemical transformations possible within this compound family.
Biological and Pharmacological Activities
Quinazoline derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. Certain derivatives displayed broad-spectrum antitumor activity and moderate anti-HIV-1 potency, illustrating the diverse pharmacological potential of these compounds (El-Sherbeny et al., 2003). This indicates the relevance of such chemical structures in developing new therapeutics for various diseases, including cancer and viral infections.
Antihypertensive Potential
The synthesis of piperidine derivatives with a quinazoline ring system has been explored for potential antihypertensive agents, with certain compounds showing strong hypotension effects in spontaneously hypertensive rat models (Takai et al., 1986). This suggests the promise of such compounds in addressing cardiovascular diseases through novel mechanisms of action.
Properties
IUPAC Name |
7-[6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4S/c1-18-7-6-8-22(19(18)2)29-11-13-30(14-12-29)25(32)9-4-3-5-10-31-26(33)20-15-23-24(35-17-34-23)16-21(20)28-27(31)36/h6-8,15-16,20H,3-5,9-14,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCUABHKKHETIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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